molecular formula C19H17NO3 B1668943 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- CAS No. 92-74-0

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-

Cat. No. B1668943
CAS RN: 92-74-0
M. Wt: 307.3 g/mol
InChI Key: NXIGDUAONGBUKR-UHFFFAOYSA-N
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Description

C.I. 37558 is mainly used as organic pigment intermediate. It can produce pigment red 170,pigment orange 22. This product can also be used for dyeing cotton yarn, cotton fabric, vinylon, cotton fibers, viscose and silk and it is generally not used for printing. This product has low affinity to cotton and moderate coupling ability.

Scientific Research Applications

Electrochemical Microsensor for Naphthol Isomers Detection

Naphthol AS-PH is used in the fabrication of an electrochemical microsensor for the simultaneous detection of naphthol isomers . The microsensor exhibited good electrochemical sensing responses to typical isomers of naphthol (1-NAP and 2-NAP). The limit of detection (LOD) of the microsensor to 1-NAP reached 10 nM, and the LOD for 2-NAP was about 20 nM .

Component for Multifunctional Material Systems

1-Naphthols, which include Naphthol AS-PH, have been studied for their potential use in multifunctional material systems (MFMS). These systems exhibit additional functions apart from their primary functions associated with mechanical properties .

Monomers in Plastics and Polymers Production

Naphthols, including Naphthol AS-PH, are used as monomers in the production of certain plastics and polymers .

Adsorption Experiments

Naphthol AS-PH has been used in adsorption experiments involving surfactants .

Chemosensors for Cyanide Ions

3-Hydroxy-2-naphthoic hydrazones, which include 3-Hydroxy-2-naphtho-o-phenetidide, have been synthesized as selective chemosensors for cyanide ions .

Dyeing of Textiles

3-Hydroxy-2-naphtho-o-phenetidide is used in the dyeing of cotton yarns, cotton fabric, PVA, polyamide, viscose, and silk .

Reverse Phase (RP) HPLC Method

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- can be analyzed by this reverse phase (RP) HPLC method with simple conditions .

Anti-Corrosion Materials and Nonlinear Optical (NLO) Devices

1-Naphthols, including Naphthol AS-PH, have been studied for their potential use as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

Mechanism of Action

Target of Action

Naphthol AS-PH is primarily used as a coupling partner in the preparation of some azo dyes . It is also used as a substrate in enzyme-linked immunosorbent assays (ELISA) for the detection of phosphatase activity . Therefore, its primary targets are the enzymes involved in these processes.

Mode of Action

Naphthol AS-PH interacts with its targets, primarily enzymes, to bring about changes in their activity. For instance, in the case of phosphatase enzymes, Naphthol AS-PH serves as a substrate that is acted upon by the enzyme . In the dye preparation process, it couples with other compounds to form azo dyes .

Biochemical Pathways

It is known to be involved in the enzymatic reactions where it serves as a substrate . It also plays a role in the synthesis of azo dyes .

Pharmacokinetics

It is known that it has a melting point of 157158℃, a boiling point of 4362°C at 760 mmHg, and a flash point of 2176°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Naphthol AS-PH’s action depends on its application. In ELISA assays, its hydrolysis by phosphatase enzymes leads to a detectable product . In dye synthesis, it couples with other compounds to form azo dyes .

Action Environment

The action, efficacy, and stability of Naphthol AS-PH can be influenced by various environmental factors. For instance, its solubility can affect its availability for enzymatic reactions. Its stability can be affected by factors such as temperature and pH .

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-23-18-10-6-5-9-16(18)20-19(22)15-11-13-7-3-4-8-14(13)12-17(15)21/h3-12,21H,2H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIGDUAONGBUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059063
Record name 3-Hydroxy-2-naphtho-o-phenetidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-

CAS RN

92-74-0
Record name N-(2-Ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
Source CAS Common Chemistry
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Record name C.I. 37558
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthol AS-PH
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Record name 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
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Record name 3-Hydroxy-2-naphtho-o-phenetidide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-ethoxy-3-hydroxy-2-naphthanilide
Source European Chemicals Agency (ECHA)
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Record name 3-HYDROXY-2-NAPHTHO-O-PHENETIDIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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